Cas no 895292-33-8 (4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid)

4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid is a specialized organic compound featuring a cyano-substituted enone moiety linked to a benzoic acid core via a phenylpiperazine carbonyl group. Its structural complexity offers versatility in synthetic applications, particularly in pharmaceutical and materials chemistry. The presence of both electron-withdrawing (cyano) and electron-donating (phenylpiperazine) groups enhances its reactivity, making it a valuable intermediate for designing bioactive molecules or functional materials. The benzoic acid functionality further allows for derivatization or conjugation, broadening its utility in drug discovery and polymer synthesis. This compound’s balanced polarity and stability under standard conditions make it suitable for controlled reactions in research and industrial settings.
4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid structure
895292-33-8 structure
商品名:4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid
CAS番号:895292-33-8
MF:C21H19N3O3
メガワット:361.393864870071
CID:6291685
PubChem ID:25757030

4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid 化学的及び物理的性質

名前と識別子

    • 895292-33-8
    • 4-[2-cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid
    • Z44407601
    • EN300-26586981
    • 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid
    • インチ: 1S/C21H19N3O3/c22-15-18(14-16-6-8-17(9-7-16)21(26)27)20(25)24-12-10-23(11-13-24)19-4-2-1-3-5-19/h1-9,14H,10-13H2,(H,26,27)/b18-14+
    • InChIKey: CNRXMFQYXBZJNX-NBVRZTHBSA-N
    • ほほえんだ: O=C(/C(/C#N)=C/C1C=CC(C(=O)O)=CC=1)N1CCN(C2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 361.14264148g/mol
  • どういたいしつりょう: 361.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 614
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 84.6Ų

4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26586981-0.05g
4-[2-cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid
895292-33-8 95.0%
0.05g
$246.0 2025-03-20

4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid 関連文献

4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acidに関する追加情報

Recent Advances in the Study of 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid (CAS: 895292-33-8)

The compound 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid (CAS: 895292-33-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. Its structure, which incorporates a cyano group, a phenylpiperazine moiety, and a benzoic acid group, makes it a versatile scaffold for the development of targeted therapies. Researchers have explored its potential as a modulator of various biological pathways, including those involved in neurological disorders and cancer.

One of the most notable advancements in the study of this compound is its application in the design of selective kinase inhibitors. Kinases play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases. Preliminary in vitro studies have demonstrated that derivatives of 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid exhibit promising inhibitory activity against specific kinase targets, suggesting its potential as a lead compound for further optimization.

In addition to its kinase inhibitory properties, recent research has also investigated the compound's pharmacokinetic profile. Studies have shown that it possesses favorable solubility and stability under physiological conditions, which are essential characteristics for drug development. However, further in vivo studies are required to fully assess its bioavailability and metabolic stability.

The synthesis of 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, making it more accessible for large-scale production. These advancements are expected to facilitate further exploration of its biological activities and potential therapeutic applications.

In conclusion, the compound 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid (CAS: 895292-33-8) represents a promising candidate for drug development, with its unique structural features and demonstrated biological activities. Continued research into its mechanisms of action, optimization of its pharmacokinetic properties, and exploration of its therapeutic potential will be critical in advancing this compound toward clinical applications.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.